(2E)-N-tert-butyl-N-(2,2-dichloroethenyl)-2-(2-fluorobenzylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by the presence of a tert-butyl group, a dichlorovinyl group, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Hydrazinecarboxamide Backbone: This step involves the reaction of hydrazine with a suitable carboxylic acid derivative under controlled conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Addition of the Dichlorovinyl Group: The dichlorovinyl group is typically added through a halogenation reaction.
Incorporation of the Fluorophenyl Group: This step involves the reaction of the intermediate compound with a fluorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorovinyl and fluorophenyl sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinecarboxamides.
Scientific Research Applications
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
- **N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
Uniqueness
N-(TERT-BUTYL)-N-(2,2-DICHLOROVINYL)-2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C14H16Cl2FN3O |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-tert-butyl-1-(2,2-dichloroethenyl)-3-[(E)-(2-fluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C14H16Cl2FN3O/c1-14(2,3)20(9-12(15)16)13(21)19-18-8-10-6-4-5-7-11(10)17/h4-9H,1-3H3,(H,19,21)/b18-8+ |
InChI Key |
DZGWRPHXJJYRTM-QGMBQPNBSA-N |
Isomeric SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)N/N=C/C1=CC=CC=C1F |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)NN=CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.